molecular formula C23H23ClN4O6 B15295557 (R)-Chloropheniramine 3,5-Dinitrobenzoic Acid CAS No. 1180493-26-8

(R)-Chloropheniramine 3,5-Dinitrobenzoic Acid

Cat. No.: B15295557
CAS No.: 1180493-26-8
M. Wt: 486.9 g/mol
InChI Key: JSXNSMMRWKWCFR-XFULWGLBSA-N
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Description

®-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of ®-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications. This combination results in a compound with unique chemical and biological properties that can be utilized in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid . The resulting 3,5-Dinitrobenzoic Acid is then coupled with ®-Chloropheniramine through a series of chemical reactions involving the formation of an amide bond.

Industrial Production Methods

Industrial production of 3,5-Dinitrobenzoic Acid involves the nitration of benzoic acid using various nitrating agents such as bismuth nitrate, potassium nitrate, cerium ammonium nitrate, and sodium nitrate . The reaction is typically carried out in the presence of a catalyst like alumina sulfuric acid or polyphosphoric acid . The resulting product is then purified and used in further reactions to produce ®-Chloropheniramine 3,5-Dinitrobenzoic Acid.

Chemical Reactions Analysis

Types of Reactions

®-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups in 3,5-Dinitrobenzoic Acid can be reduced to amino groups under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The aromatic ring in 3,5-Dinitrobenzoic Acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions . Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride .

Major Products Formed

The major products formed from these reactions include various derivatives of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid, such as amino derivatives from reduction reactions and substituted aromatic compounds from electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Chloropheniramine 3,5-Dinitrobenzoic Acid is unique due to its combination of antihistamine and chemical reactivity properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1180493-26-8

Molecular Formula

C23H23ClN4O6

Molecular Weight

486.9 g/mol

IUPAC Name

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid

InChI

InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m1./s1

InChI Key

JSXNSMMRWKWCFR-XFULWGLBSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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